molecular formula C14H9N5O3S2 B12766297 4-((((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)-2-furanylmethylene)amino)benzoic acid CAS No. 134895-19-5

4-((((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)-2-furanylmethylene)amino)benzoic acid

Cat. No.: B12766297
CAS No.: 134895-19-5
M. Wt: 359.4 g/mol
InChI Key: HITIOSLLIOOTLC-UHFFFAOYSA-N
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Description

4-((((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)-2-furanylmethylene)amino)benzoic acid is a complex organic compound characterized by the presence of multiple functional groups, including a thiadiazole ring, a furan ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)-2-furanylmethylene)amino)benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions.

    Azo Coupling Reaction: The thiadiazole derivative is then subjected to an azo coupling reaction with a furan derivative. This step involves the reaction of the diazonium salt of the thiadiazole with the furan compound in the presence of a base.

    Condensation Reaction: The resulting azo compound is then condensed with aminobenzoic acid under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole and furan rings, leading to the formation of sulfoxides and other oxidized derivatives.

    Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoic acid moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-((((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)-2-furanylmethylene)amino)benzoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit antimicrobial, anti-inflammatory, and anticancer activities, making it a promising candidate for further research.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)-2-furanylmethylene)amino)benzoic acid involves its interaction with specific molecular targets. The compound’s thiadiazole and furan rings, along with the azo and benzoic acid moieties, allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)amino]benzoate
  • N-[[(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)amino]carbonyl]-L-leucine methyl ester

Uniqueness

Compared to similar compounds, 4-((((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)-2-furanylmethylene)amino)benzoic acid is unique due to the presence of both the furan and benzoic acid moieties, which confer distinct chemical and biological properties. This combination of functional groups allows for a broader range of applications and interactions, making it a versatile compound for research and industrial use.

Properties

CAS No.

134895-19-5

Molecular Formula

C14H9N5O3S2

Molecular Weight

359.4 g/mol

IUPAC Name

4-[[furan-2-yl-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)diazenyl]methylidene]amino]benzoic acid

InChI

InChI=1S/C14H9N5O3S2/c20-12(21)8-3-5-9(6-4-8)15-11(10-2-1-7-22-10)16-17-13-18-19-14(23)24-13/h1-7H,(H,19,23)(H,20,21)

InChI Key

HITIOSLLIOOTLC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=NC2=CC=C(C=C2)C(=O)O)N=NC3=NNC(=S)S3

Origin of Product

United States

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